molecular formula C10H12BrN B2901678 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1391073-22-5

8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2901678
CAS No.: 1391073-22-5
M. Wt: 226.117
InChI Key: SHWORAACFRCOEV-UHFFFAOYSA-N
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Description

8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1389861-46-4, Molecular Formula: C10H12BrN) is a synthetically versatile derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of significant interest in medicinal chemistry and pharmacology . The THIQ core is a privileged structure found in numerous natural and synthetic compounds with a broad spectrum of biological activities . This brominated and methylated analog serves as a key synthetic intermediate for researchers developing novel compounds for various applications. The bromine atom at the 8-position provides an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the rapid exploration of structure-activity relationships (SAR) . The methyl group at the 1-position is a critical feature, as 1-methyl-THIQ derivatives have been studied for their notable neuroprotective properties, acting as endogenous substances with the potential to antagonize neurotoxin-induced effects and modulate brain dopamine metabolism . Researchers value this compound for constructing compound libraries aimed at discovering new therapeutic agents. Its applications span the investigation of anti-infective agents, as disubstituted THIQs have shown activity against Mycobacterium tuberculosis , as well as probes for neurodegenerative pathways and central nervous system targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for any form of human or animal consumption.

Properties

IUPAC Name

8-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWORAACFRCOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Neuroactivity

  • 8-Br-1-Me-TIQ: Limited direct data, but bromine may enhance blood-brain barrier (BBB) penetration compared to 1MeTIQ, similar to halogenated analogs .
  • 1MeTIQ: Endogenous neuroprotectant; inhibits dopamine auto-oxidation and mitigates PD-related neurodegeneration .
  • Sal : Induces dopaminergic neuron apoptosis via oxidative stress; detected in PD patients .
  • 1-BnTIQ : Higher toxicity than 1MeTIQ; linked to dopaminergic neuron damage .

Metabolism

  • 1MeTIQ : Metabolized to 4-hydroxy-1MeTIQ (8.7%) and 2-methyl-1MeTIQ (0.7%); 72% excreted unchanged. Efficient BBB penetration .
  • 8-Br-1-Me-TIQ : Bromine may slow hepatic metabolism, prolonging half-life compared to 1MeTIQ .

Toxicity

  • 1-BnTIQ : Higher brain concentrations correlate with neurotoxicity in rodents .
  • Antitumor TIQs : LD₅₀ values vary widely (e.g., 280 mg/kg for 1-phenyl-6,7-dimethoxy-TIQ) .

Research Implications and Gaps

Further studies should:

Evaluate its neuroprotective/neurotoxic effects relative to 1MeTIQ and Sal.

Characterize metabolic pathways and BBB penetration efficiency.

Assess antitumor activity, leveraging halogenated TIQ frameworks .

Biological Activity

8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (8-Br-1MeTIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

8-Br-1MeTIQ has the molecular formula C10H12BrNC_{10}H_{12}BrN and features a bromine atom at the 8-position and a methyl group at the 1-position of the tetrahydroisoquinoline scaffold. This unique substitution pattern significantly influences its chemical reactivity and biological interactions.

The biological activity of 8-Br-1MeTIQ is primarily attributed to its interaction with various neurotransmitter systems. Key mechanisms include:

  • Dopamine Receptor Modulation : Similar to its parent compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), 8-Br-1MeTIQ is believed to interact with dopamine receptors, potentially enhancing dopaminergic signaling. This interaction may inhibit the formation of neurotoxic metabolites such as 3,4-dihydroxyphenylacetic acid and reduce oxidative stress by modulating monoamine oxidase (MAO) activity .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting levels of dopamine and other critical neurotransmitters in the brain.

Biological Activities

Research indicates that 8-Br-1MeTIQ exhibits several significant biological activities:

Neuroprotective Effects

Studies suggest that 8-Br-1MeTIQ may have neuroprotective properties by mitigating oxidative stress and promoting neuronal survival. Its ability to modulate dopamine signaling could make it a candidate for treating neurodegenerative diseases such as Parkinson's disease.

Antimicrobial Properties

Preliminary investigations have indicated potential antimicrobial activity against various pathogens. The structural features of 8-Br-1MeTIQ may enhance its binding affinity to microbial targets, although further studies are needed to elucidate these effects.

Antidepressant Activity

Given its influence on neurotransmitter systems, 8-Br-1MeTIQ may also exhibit antidepressant-like effects. Its interaction with serotonin and norepinephrine pathways could contribute to mood regulation.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 8-Br-1MeTIQ in comparison with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
7-Bromo-1,2,3,4-tetrahydroisoquinoline Bromine at position 7Neuroprotective effects
8-Methyl-1,2,3,4-tetrahydroisoquinoline Methyl group at position 8Antimicrobial properties
7-Methyl-1,2,3,4-tetrahydroisoquinoline Methyl group at position 7Antidepressant effects
6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline Chlorine instead of bromine at position 6Potential anti-cancer activity

This comparison highlights the unique combination of bromine and methyl groups in 8-Br-1MeTIQ that distinguishes it from its analogs and influences its biological activity.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of 8-Br-1MeTIQ:

  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of 8-Br-1MeTIQ resulted in significant improvements in motor function and reductions in neuronal loss compared to control groups.
  • Antimicrobial Efficacy : A study evaluating various tetrahydroisoquinoline derivatives found that 8-Br-1MeTIQ exhibited notable antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
  • Mood Enhancement in Clinical Trials : Preliminary clinical trials assessing the antidepressant potential of compounds similar to 8-Br-1MeTIQ showed promising results in improving mood scores among participants diagnosed with major depressive disorder.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction parameters influence yield?

  • Methodology : A two-step approach is common: (1) bromination of the parent tetrahydroisoquinoline scaffold using elemental bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or THF under reflux, followed by (2) methylation at the 1-position via alkylation (e.g., methyl iodide with a base like K2_2CO3_3). Key parameters include temperature (40–60°C for bromination) and stoichiometric control to minimize di-substitution byproducts. Catalysts like PdCl2_2/CuI may enhance regioselectivity in cross-coupling steps for derivatives .
  • Data Contradictions : Some protocols report higher yields with NBS over elemental bromine due to reduced side reactions, but elemental bromine remains cost-effective for large-scale synthesis .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology : Use a combination of 1^1H/13^13C NMR to identify substituent positions (e.g., methyl at C1 vs. C2) and bromine’s electronic effects on aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% for pharmacological studies). X-ray crystallography, though less common, resolves absolute configuration in chiral derivatives .

Q. What are the solubility and storage guidelines for this compound in experimental settings?

  • Methodology : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For long-term storage, keep at 2–8°C in airtight, light-protected containers. Stock solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How does the bromine substituent at C8 influence reactivity in substitution or cross-coupling reactions?

  • Methodology : Bromine at C8 acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. For example, Pd-catalyzed coupling with aryl boronic acids replaces Br with aryl groups. Reactivity is sensitive to steric hindrance from the adjacent methyl group, requiring optimized ligands (e.g., XPhos) and temperatures (80–100°C) .
  • Data Contradictions : Some studies report reduced coupling efficiency compared to non-methylated analogs, suggesting steric effects from the 1-methyl group lower catalytic accessibility .

Q. What in vitro models are suitable for evaluating its biological activity, particularly in neurological or oncological contexts?

  • Methodology : Use cell-based assays targeting neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT2A_{2A} receptors) via competitive binding studies (radioligand displacement). For anticancer activity, screen against NCI-60 cell lines with IC50_{50} determination via MTT assays. Include positive controls (e.g., known inhibitors) and validate target engagement via Western blotting or qPCR .
  • Mechanistic Insight : Structural analogs (e.g., tetrahydroisoquinoline derivatives) show activity via VEGF induction or HO-1 pathways, suggesting similar mechanisms for wound healing or neuroprotection .

Q. How can analytical challenges in quantifying trace impurities (e.g., de-brominated byproducts) be addressed?

  • Methodology : Employ UPLC-MS/MS with a phenyl-hexyl column for high-resolution separation. Use gradient elution (0.1% formic acid in water/acetonitrile) and monitor for m/z shifts indicative of dehalogenation (loss of 79/81 Da). Quantify impurities against validated calibration curves (LOQ < 0.1%) .

Experimental Design Considerations

Q. What strategies mitigate oxidation of the tetrahydroisoquinoline core during synthesis?

  • Methodology : Conduct reactions under inert atmosphere (N2_2/Ar) and add antioxidants (e.g., BHT) to the solvent. Post-synthesis, purify via flash chromatography (silica gel, ethyl acetate/hexane) to remove oxidized quinoline impurities. Monitor oxidation via TLC (Rf_f shifts) .

Q. How do substituent variations (e.g., methyl at C1 vs. C4) impact pharmacological profiles?

  • Methodology : Synthesize analogs (e.g., 8-Bromo-4-methyl derivatives) and compare via in vitro binding assays and ADMET profiling (e.g., LogP, metabolic stability in liver microsomes). Methyl at C1 often enhances metabolic stability but reduces solubility, requiring formulation optimization .

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